2-tert-butyl 8-methyl 6-iodo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
Description
2-tert-Butyl 8-methyl 6-iodo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS: 2172013-29-3, Mol. formula: C₁₄H₁₉IN₂O₄, MW: 406.22 g/mol) is a pyrrolo-pyrazine derivative characterized by a bicyclic amine core with tert-butyl and methyl ester groups at positions 2 and 8, respectively, and an iodine substituent at position 6 . This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its structural versatility.
Properties
CAS No. |
2172013-29-3 |
|---|---|
Molecular Formula |
C14H19IN2O4 |
Molecular Weight |
406.22 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-methyl 6-iodo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate |
InChI |
InChI=1S/C14H19IN2O4/c1-14(2,3)21-13(19)16-5-6-17-10(8-16)9(7-11(17)15)12(18)20-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
NGPFIHYWGJKVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=C2I)C(=O)OC)C1 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 6
Structural and Functional Insights
- Iodo vs. Aminomethyl: The iodine atom (van der Waals radius: 1.98 Å) introduces steric hindrance, which may limit binding in biological targets compared to the smaller aminomethyl group (e.g., in enzyme inhibitors) .
- Formyl vs. Methyl : The formyl group enhances electrophilicity, making it reactive toward nucleophiles, whereas the methyl group increases metabolic stability in drug candidates .
Limitations and Gaps
- Bioactivity Data: Limited studies exist on the biological activity of the 6-iodo compound.
- Physicochemical Data : Melting points, solubility, and stability under varying conditions (e.g., temperature, pH) remain uncharacterized for most derivatives.
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